molecular formula C14H21NO B1461335 3-(Cyclohexylmethoxy)-4-methylaniline CAS No. 1154940-87-0

3-(Cyclohexylmethoxy)-4-methylaniline

Cat. No.: B1461335
CAS No.: 1154940-87-0
M. Wt: 219.32 g/mol
InChI Key: XUHLCTFXUHCGMO-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethoxy)-4-methylaniline is an organic compound that features a cyclohexylmethoxy group attached to the aniline ring

Properties

IUPAC Name

3-(cyclohexylmethoxy)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHLCTFXUHCGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethoxy)-4-methylaniline typically involves the reaction of 4-methylaniline with cyclohexylmethanol under specific conditions. One common method is the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution to attach the cyclohexylmethoxy group to the aniline ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethoxy)-4-methylaniline can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aniline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms or other functional groups onto the aniline ring .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₂₁NO
  • Molecular Weight : 219.33 g/mol
  • CAS Number : 946698-44-8

The compound features a cyclohexylmethoxy group and a methylaniline structure, which contribute to its unique chemical properties. The cyclohexyl group enhances steric hindrance, while the methoxy group influences electronic characteristics.

Scientific Research Applications

3-(Cyclohexylmethoxy)-4-methylaniline has diverse applications in scientific research:

Medicinal Chemistry

  • Therapeutic Potential : The compound is investigated for its role as a precursor in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity and selectivity against specific targets.
  • Case Study : Research has shown that derivatives of this compound can act as inhibitors for various enzymes, including cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Material Science

  • Synthesis of Advanced Materials : It serves as a building block for creating complex organic molecules and materials, such as phthalocyanines used in dye and pigment industries.
  • Data Table : Comparison of similar compounds used in material synthesis.
Compound NameApplication AreaUnique Features
4-(Trifluoromethyl)anilineElectronicsElectron-withdrawing properties
4-(Cyclohexylmethoxy)anilineCoatingsEnhanced stability
3-(Trifluoromethyl)anilinePharmaceuticalsAltered reactivity

Biochemical Research

  • Enzyme Interaction Studies : The compound's unique structure allows researchers to study its interactions with various enzymes and proteins, providing insights into metabolic pathways.
  • Mechanism of Action : Studies indicate that the cyclohexyl group may enhance binding affinity to enzyme active sites, leading to more effective inhibition or activation of biochemical pathways .

Animal Model Studies

In animal trials, varying dosages of this compound demonstrated significant effects on metabolic stability and pharmacokinetics. Lower doses improved drug-like properties without notable toxicity, while higher doses resulted in enhanced biological activity but also increased risks of adverse reactions .

Biochemical Pathway Analysis

Research has revealed that this compound participates in several metabolic pathways involving radical intermediates. This suggests potential applications in drug development where modulation of these pathways is beneficial .

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethoxy)-4-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, metabolic pathways, and others depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylmethoxy)-4-nitroaniline: Similar structure but with a nitro group instead of a methyl group.

    4-(Cyclohexylmethoxy)aniline: Lacks the methyl group on the aniline ring.

    3-(Cyclohexylmethoxy)-4-chloroaniline: Contains a chlorine atom instead of a methyl group

Uniqueness

3-(Cyclohexylmethoxy)-4-methylaniline is unique due to the presence of both the cyclohexylmethoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Biological Activity

3-(Cyclohexylmethoxy)-4-methylaniline, also known by its chemical structure and CAS number 1154940-87-0, is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexylmethoxy group attached to a methylaniline backbone, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C14H21NO
  • Molecular Weight : 219.33 g/mol
  • Structure : Contains a cyclohexyl group, a methoxy group, and an aniline structure, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the cyclohexyl and methoxy groups may enhance lipophilicity, allowing for better membrane permeability and interaction with hydrophobic binding sites.

Biological Activity Overview

Research into the biological activity of this compound reveals several potential effects:

  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit selective inhibition of certain kinases involved in cancer progression. For example, compounds with similar structures have shown inhibitory effects on Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation .
  • Neuroprotective Effects : Some studies suggest that compounds with similar aniline structures can offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (nM)Reference
This compoundCDK2 InhibitionTBD
6-cyclohexylmethoxy-2-arylaminopurinesSelective Nek2 InhibitorTBD
N-(butan-2-yl)-4-methylcyclohexan-1-amineAnticancer ActivityTBD

Case Studies

  • Inhibition of Sphingosine Kinase : A study demonstrated that compounds with similar structural motifs to this compound showed significant inhibition of sphingosine kinase at nanomolar concentrations. This highlights the potential for developing selective inhibitors targeting lipid metabolism pathways .
  • Pharmacophore Modeling : Research utilizing pharmacophore modeling has identified key interactions between similar compounds and their biological targets. This approach aids in predicting the activity of new derivatives based on structural similarities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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